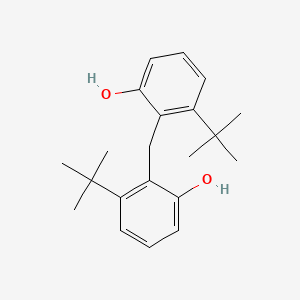
1,1'-(Ethene-1,2-diyl)bis(diazene)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-(Ethene-1,2-diyl)bis(diazene) is an organic compound characterized by the presence of two diazene groups connected by an ethene bridge
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,1’-(Ethene-1,2-diyl)bis(diazene) can be synthesized through a series of chemical reactions involving readily available starting materials. One common method involves the reaction of ethene with diazene derivatives under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of 1,1’-(Ethene-1,2-diyl)bis(diazene) may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of advanced purification techniques, such as distillation and crystallization, ensures the production of high-purity compounds suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions: 1,1’-(Ethene-1,2-diyl)bis(diazene) undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert 1,1’-(Ethene-1,2-diyl)bis(diazene) into different reduced forms.
Substitution: The diazene groups can participate in substitution reactions, leading to the formation of new compounds with different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various nucleophiles and electrophiles can be employed in substitution reactions, depending on the desired product.
Major Products Formed: The major products formed from these reactions vary based on the specific reagents and conditions used. For example, oxidation may yield different oxides, while reduction can produce various reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
1,1’-(Ethene-1,2-diyl)bis(diazene) has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.
Biology: It may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs.
Industry: The compound’s unique properties make it useful in the production of high-energy-density materials and other industrial applications.
Wirkmechanismus
The mechanism by which 1,1’-(Ethene-1,2-diyl)bis(diazene) exerts its effects involves interactions with specific molecular targets and pathways. The compound’s diazene groups can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with other molecules. These interactions can result in changes to the structure and function of the target molecules, ultimately influencing the compound’s overall effects.
Vergleich Mit ähnlichen Verbindungen
- 1,2-Di(1H-tetrazol-5-yl)ethane
- 1,2-Di(1H-tetrazol-5-yl)ethene
- 5,5’-(Ethene-1,2-diyl)bis(1H-tetrazol-1-ol)
Uniqueness: 1,1’-(Ethene-1,2-diyl)bis(diazene) is unique due to its specific structural arrangement and the presence of two diazene groups connected by an ethene bridge. This structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Eigenschaften
CAS-Nummer |
142108-88-1 |
|---|---|
Molekularformel |
C2H4N4 |
Molekulargewicht |
84.08 g/mol |
IUPAC-Name |
2-diazenylethenyldiazene |
InChI |
InChI=1S/C2H4N4/c3-5-1-2-6-4/h1-4H |
InChI-Schlüssel |
RSHCGYOQXBKYSC-UHFFFAOYSA-N |
Kanonische SMILES |
C(=CN=N)N=N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


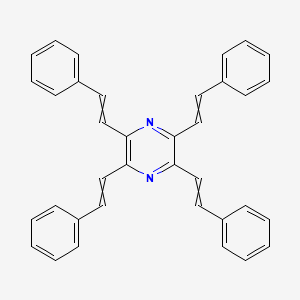
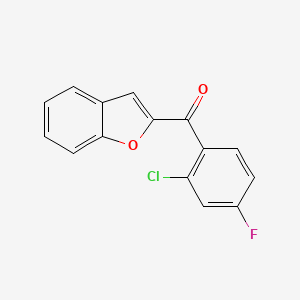

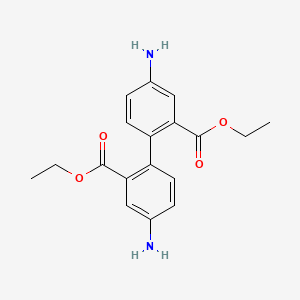
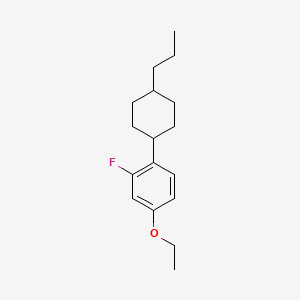
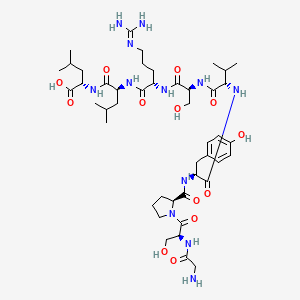

![4-[2-(Hydroxymethylamino)propyl]benzene-1,2-diol](/img/structure/B12545563.png)

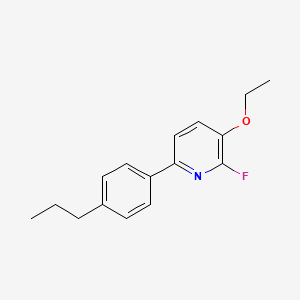
![2,2-Bis{[(trimethylsilyl)oxy]methyl}butan-1-ol](/img/structure/B12545594.png)
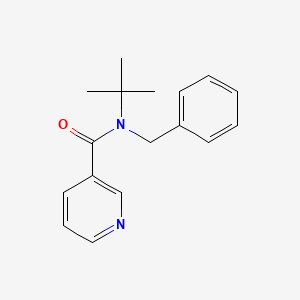
![4-[(1,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-Heptadecafluoronon-1-en-1-yl)oxy]-N-(prop-2-en-1-yl)benzamide](/img/structure/B12545599.png)
